5-Position Halogenation Maintains VEGFR-2 Inhibitory Activity Relative to Unsubstituted Scaffold
A foundational SAR study on pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 inhibitors demonstrated that substitution at the 5-position of the scaffold maintains potent enzymatic inhibitory activity [1]. While the specific IC50 value for the 5-bromo analog is not reported, the study establishes the 5-position as a favorable site for introducing substituents, which is critical for downstream functionalization in lead optimization campaigns [1].
| Evidence Dimension | Enzymatic Inhibitory Activity (VEGFR-2) |
|---|---|
| Target Compound Data | Not directly quantified; inferred as activity-maintaining based on SAR |
| Comparator Or Baseline | Unsubstituted pyrrolo[2,1-f][1,2,4]triazine template |
| Quantified Difference | Qualitative: substitution at 5-position maintains activity; substitution at 7-position loses activity |
| Conditions | In vitro VEGFR-2 kinase inhibition assay |
Why This Matters
This SAR data validates procurement of the 5-bromo intermediate over the 7-bromo isomer for VEGFR-2-targeted programs.
- [1] Borzilleri, R. M., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1429-1433. View Source
